Triphenylmethanethiol

概要

説明

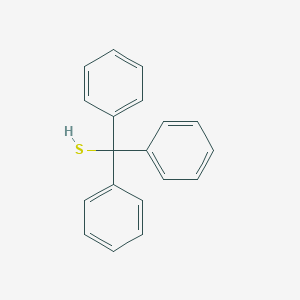

Triphenylmethanethiol (C₁₉H₁₆S, CAS 3695-77-0), also known as trityl mercaptan, is an organosulfur compound characterized by a central carbon atom bonded to three phenyl groups and a thiol (-SH) moiety. Its molecular weight is 276.40 g/mol, and it typically appears as a yellow crystalline solid with a melting point of 104–108°C . The compound is commercially available with high purity (≥97%) and is widely utilized in organic synthesis as a nucleophile, protecting group for thiols, and catalyst in polymer production .

Key applications include:

- Thioesterification: Used in Steglich coupling to prepare S-trityl (STrt) thioesters from carboxylic acids, enabling stable storage of thioacids .

- Protection-Deprotection Strategies: Forms stable thioether intermediates in peptide and nanoparticle synthesis, which can be cleaved with trifluoroacetic acid .

- Synthesis of Complex Molecules: Facilitates conjugate additions, Wittig reactions, and oxidative spirocyclization in bioactive compound synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Triphenylmethanethiol can be synthesized through several methods. One common method involves the reaction of triphenylmethyl chloride with sodium hydrosulfide in an aqueous ethanol solution. The reaction proceeds as follows:

(C6H5)3CCl+NaSH→(C6H5)3CSH+NaCl

The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

化学反応の分析

Types of Reactions: Triphenylmethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- this compound can be oxidized to form triphenylmethyl sulfenyl chloride using sulfuryl chloride. The reaction proceeds as follows:

Oxidation: (C6H5)3CSH+SO2Cl2→(C6H5)3CSCl+SO2+HCl

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form triphenylmethane.

this compound reacts with nitrous acid to form S-nitrosothis compound:Substitution: (C6H5)3CSH+HNO2→(C6H5)3CSNO+H2O

Major Products Formed: The major products formed from these reactions include triphenylmethyl sulfenyl chloride, triphenylmethane, and S-nitrosothis compound .

科学的研究の応用

Organic Synthesis

Precursor for Organic Compounds

TPMT serves as a valuable starting material for synthesizing a wide range of organic compounds. Its thiol group (-SH) allows it to participate in numerous chemical reactions, making it a versatile building block in organic synthesis. For instance, TPMT can undergo transformations to form sulfenyl chlorides and sulfenamides when reacted with reagents like sulfuryl chloride and ammonia. This capability is crucial for creating compounds with specific properties used in various applications.

Thiol Protection Strategy

In synthetic chemistry, TPMT is often utilized as a protecting group for thiols during reactions. The triphenylmethyl (trityl) group effectively shields the thiol functionality from undesired reactions, allowing for selective transformations . This strategy is particularly beneficial in complex syntheses where the preservation of thiol groups is necessary.

Materials Science

Sensor Development

Recent studies have explored the potential of TPMT in developing novel sensors and biosensors. Its ability to undergo redox reactions and bind selectively to specific molecules positions TPMT as a promising candidate for sensor applications. These sensors can be engineered to detect various biological molecules, enhancing diagnostic capabilities in medical and environmental monitoring.

Hydrogen Bonding Studies

The unique structural properties of TPMT make it an excellent model compound for investigating hydrogen bonding interactions. Researchers have employed spectroscopic techniques to study how TPMT interacts with different functional groups and solvents, contributing to a deeper understanding of non-covalent interactions essential in drug design and materials development.

Biological Research

Biological Activity and Mechanisms

TPMT's thiol group allows it to participate in redox reactions that influence cellular signaling pathways. Such interactions are vital for understanding the compound's potential therapeutic uses. Studies have indicated that TPMT can affect various biological systems due to its reactivity, which may lead to the development of new therapeutic agents targeting specific diseases .

Thiolactone Synthesis

TPMT has been utilized in synthesizing macrocyclic thiolactone peptides through photochemical methods. This approach allows for efficient cyclization of linear peptides, demonstrating TPMT's role in peptide chemistry and potential applications in drug development .

作用機序

The mechanism of action of triphenylmethanethiol involves its ability to form stable thiol derivatives. The bulky triphenylmethyl group provides steric protection, making the thiol group less reactive towards oxidation. This stability allows this compound to act as an effective capping agent and stabilizer in various chemical reactions .

類似化合物との比較

Triphenylmethanethiol is frequently compared to structurally or functionally related thiols, such as dodecanethiol , 2-naphthalenethiol , (4-bromophenyl)methanethiol , and anisylmethanethiol . Below is a systematic comparison based on reactivity, steric effects, and synthetic utility.

Reactivity in Thiol-Ene Additions

In Michael addition reactions with poly(glycidyl methacrylate) (pGMA), this compound exhibited lower functionalization yields (60–75%) compared to dodecanethiol (100% vinyl peak disappearance in 3 hours) and 2-naphthalenethiol. This is attributed to:

- Steric Hindrance : The bulky trityl group impedes access to the thiolate anion intermediate.

- Electronic Stabilization : Delocalization of the thiolate charge reduces nucleophilicity .

Table 1. Thiol-Ene Reaction Efficiency

| Thiol | Yield (%) | Key Factor |

|---|---|---|

| Dodecanethiol | 100 | Low steric bulk |

| 2-Naphthalenethiol | 75–85 | Moderate steric effects |

| This compound | 60–75 | High steric hindrance |

Desulfurization Reactions

This highlights:

- Steric Control : The trityl group suppresses side reactions, favoring reduction over dimerization.

- Substrate Specificity : Smaller thiols (e.g., anisylmethanethiol) generate mixtures, while this compound’s bulk ensures regioselectivity .

Table 2. Desulfurization Product Distribution

| Thiol | Major Product (Yield %) | Side Products |

|---|---|---|

| This compound | Isomer 61 (100) | None |

| 2,2'-Naphthalenethiol | Naphthalene (42) | Bis-sulfide (18), dimer (trace) |

| (4-Bromophenyl)methanethiol | Toluic acid (53) | Dimer (10) |

Thiol Protection Efficiency

This compound outperforms simpler thiols in protection reactions. For example, Rotello et al. achieved 97% yield in synthesizing protected thiol 12 from 11-bromoundecanol, attributed to:

- Stability : The STrt group resists oxidation and hydrolysis.

- Ease of Deprotection : Trityl groups are cleaved under mild acidic conditions without damaging sensitive substrates .

In contrast, unprotected thiols like 3-mercaptopropanal are prone to decomposition, necessitating trityl protection for stable intermediate formation .

生物活性

Triphenylmethanethiol (TPMT), with the chemical formula (C₆H₅)₃CSH, is an organosulfur compound recognized for its diverse biological activities, primarily attributed to its thiol functional group. This article delves into the biological activity of TPMT, exploring its mechanisms, applications in drug discovery, and potential therapeutic roles, supported by relevant data and case studies.

TPMT is characterized by a bulky triphenylmethyl group that enhances its stability and reactivity compared to less bulky thiols. The thiol group (-SH) enables TPMT to participate in redox reactions, influencing various cellular signaling pathways. It can also serve as a protective group in carbohydrate chemistry due to its ability to undergo transformations under acidic and basic conditions.

Synthesis Methods:

- Thiol Protection: TPMT can be synthesized through methods that involve protecting thiols during reactions.

- Michael Addition: Sulfa-Michael addition reactions involving TPMT have been explored for synthesizing biologically active derivatives .

Mechanisms of Biological Activity

The biological activity of TPMT is largely due to its thiol functionality, which allows it to:

- Participate in redox reactions , affecting cellular processes.

- Interact with various biological systems, potentially influencing cell signaling and gene expression .

- Serve as a model compound for studying hydrogen bonding interactions , crucial in drug design.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of TPMT and its derivatives against various cancer cell lines. For instance, a study demonstrated that certain derivatives of TPMT exhibited significant antiproliferative activity against HCT116 colon adenocarcinoma cells. The results indicated that these compounds could inhibit cell growth at nanomolar concentrations .

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Largazole | HCT116 | 10 | HDAC inhibition |

| TPMT Derivative A | HCT116 | 100 | Redox modulation |

| TPMT Derivative B | Various | 50 | Non-covalent interactions |

In Vitro Studies

In vitro assays have shown that TPMT can modulate histone deacetylase (HDAC) activity, which plays a critical role in regulating gene expression. The inhibition of HDACs by TPMT derivatives was correlated with increased acetylation of histones, suggesting potential applications in cancer therapy .

Sensor Development

TPMT's unique properties have also led to its exploration in the development of sensors and biosensors. Its ability to undergo redox reactions allows it to bind selectively to target molecules, making it a promising candidate for detecting biomolecules in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for triphenylmethanethiol to ensure experimental stability?

- Methodological Answer : Store in a dry, well-ventilated area in sealed containers at room temperature under nitrogen to prevent oxidation . Use personal protective equipment (PPE) including nitrile gloves and safety goggles, and employ engineering controls like fume hoods to minimize dust inhalation .

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

- Methodological Answer : Key methods include:

- Reaction of triphenylmethanol with thiourea and HCl, followed by hydrolysis .

- Substitution reactions using triphenylmethyl chloride with sodium hydrosulfide (NaSH) under anhydrous conditions .

- Catalytic reduction of triphenylmethyl disulfide in the presence of Raney nickel .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm the absence of disulfide byproducts, gas chromatography-mass spectrometry (GC-MS) for purity analysis (>98%), and melting point determination (104–106°C) as a preliminary check .

Advanced Research Questions

Q. How does steric hindrance in this compound impact its reactivity in catalytic hydrothiolation reactions?

- Methodological Answer : The bulky trityl group impedes access to catalytic active sites (e.g., Rh(L5) in hydrothiolation), leading to negligible reactivity. Mitigation strategies include:

- Using smaller thiols or modifying catalysts to accommodate steric bulk .

- Employing polar solvents (e.g., DMF) to stabilize transition states .

- Pre-activating the thiol via deprotonation with mild bases (e.g., K₂CO₃) .

Q. What experimental factors contribute to inconsistent functionalization yields when using this compound in polymer modifications?

- Methodological Answer : Variability arises from:

- Steric effects : Reduced accessibility of the thiol group in macromonomer reactions, necessitating extended reaction times (≥6 hours) .

- Electronic stabilization : Resonance stabilization of thiolate intermediates slows reactivity; counter with electrophilic catalysts (e.g., BF₃·Et₂O) .

- Oxygen sensitivity : Strict inert atmosphere (N₂/Ar) is critical to prevent disulfide formation .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different reaction systems?

- Methodological Answer : Systematically evaluate:

- Catalyst compatibility : Rhodium vs. palladium catalysts exhibit divergent steric tolerance .

- Solvent polarity : Low-polarity solvents (toluene) exacerbate steric limitations, while DMSO enhances nucleophilicity .

- Substrate design : Modify polymer backbone flexibility (e.g., using polyglycidyl methacrylate vs. rigid frameworks) to improve thiol accessibility .

Q. What strategies enhance the nucleophilic efficiency of this compound in substitution reactions?

- Methodological Answer :

- Activation : Use mild oxidants (e.g., I₂) to generate transient thiyl radicals for S-alkylation .

- Phase-transfer catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems to improve reaction rates .

- Microwave-assisted synthesis : Reduce reaction times and improve yields in SN2 pathways .

Q. Data Analysis and Optimization

Q. What analytical techniques are critical for detecting and quantifying this compound degradation products?

- Methodological Answer :

- HPLC-UV/Vis : Monitor disulfide (triphenylmethyl disulfide) formation at 254 nm .

- FT-IR spectroscopy : Detect S-H bond oxidation via loss of ~2570 cm⁻¹ peak .

- TGA/DSC : Assess thermal stability; decomposition onset occurs at ~200°C .

Q. How can computational modeling aid in predicting this compound’s reactivity in novel reaction systems?

- Methodological Answer :

- DFT calculations : Optimize transition-state geometries to evaluate steric and electronic barriers .

- Molecular docking : Simulate interactions with catalytic sites (e.g., Rh complexes) to guide catalyst design .

- Solvent effect modeling : Use COSMO-RS to predict solvation effects on thiol nucleophilicity .

Q. Safety and Compliance

Q. What protocols ensure safe disposal of this compound-contaminated waste in academic labs?

特性

IUPAC Name |

triphenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZIKLPHXXBMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063142 | |

| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-77-0 | |

| Record name | Triphenylmethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylmethanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7AQN86QSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。